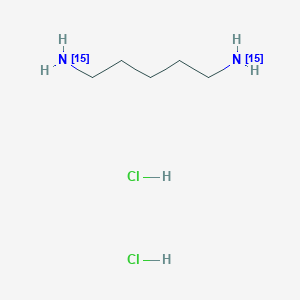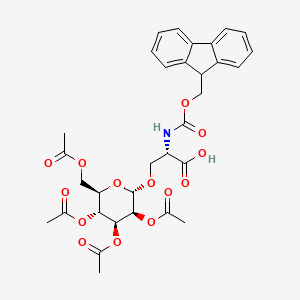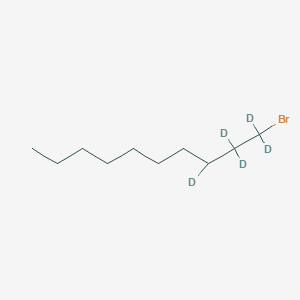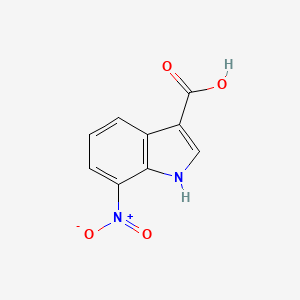
3-Azido-5-methyl-2-furancarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-methyl-2-furancarboxaldehyde is an organic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and contains an azido group (-N3) and a formyl group (-CHO) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-methyl-2-furancarboxaldehyde typically involves the azidation of 5-methyl-2-furancarboxaldehyde. One common method is the reaction of 5-methyl-2-furancarboxaldehyde with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-methyl-2-furancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 3-Azido-5-methyl-2-furancarboxylic acid
Reduction: 3-Amino-5-methyl-2-furancarboxaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Azido-5-methyl-2-furancarboxaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Materials Science: The azido group can be used in click chemistry to create polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, including heterocyclic aromatic amines (HAAs) that are studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-Azido-5-methyl-2-furancarboxaldehyde largely depends on the specific application and the chemical reactions it undergoesThis reaction is highly efficient and specific, making it useful for bioconjugation and materials science applications . The formyl group can also undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furancarboxaldehyde: Lacks the azido group, making it less reactive in click chemistry applications.
3-Azido-2-furancarboxaldehyde: Similar structure but without the methyl group, which can affect its reactivity and physical properties.
2-Azido-5-methylfuran: Lacks the formyl group, limiting its use in certain synthetic applications.
Uniqueness
3-Azido-5-methyl-2-furancarboxaldehyde is unique due to the presence of both the azido and formyl groups on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
213178-20-2 |
|---|---|
Molecular Formula |
C₆H₅N₃O₂ |
Molecular Weight |
151.12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)



![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
